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molecular formula C13H11N3 B182968 N-Phenyl-1H-benzimidazol-2-amine CAS No. 21578-58-5

N-Phenyl-1H-benzimidazol-2-amine

Cat. No. B182968
M. Wt: 209.25 g/mol
InChI Key: OUAAURDVPDKVAK-UHFFFAOYSA-N
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Patent
US05140055

Procedure details

Then, 101.2 g (0.973 mol) of o-phenylenediamine and 235.5 g (0.973 mol) of S-methyl-N,N-diphenylisothiourea were changed into a four-necked flask of 1l capacity, and reacted at 140° C. for 10 hours. The reaction product was cooled and filtered, and the filter cake was washed with xylene to obtain the aimed 2-anilinobenzimidazole having a melting point of 193.2°-194.5° C. in an yield of 149.2 9 (73.2%).
Quantity
101.2 g
Type
reactant
Reaction Step One
Name
S-methyl-N,N-diphenylisothiourea
Quantity
235.5 g
Type
reactant
Reaction Step One
[Compound]
Name
1l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].CS[C:11](=N)[N:12](C1C=CC=CC=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[NH:12]([C:11]1[NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
101.2 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
S-methyl-N,N-diphenylisothiourea
Quantity
235.5 g
Type
reactant
Smiles
CSC(N(C1=CC=CC=C1)C1=CC=CC=C1)=N
Name
1l
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 140° C. for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction product was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with xylene

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C=1NC2=C(N1)C=CC=C2
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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